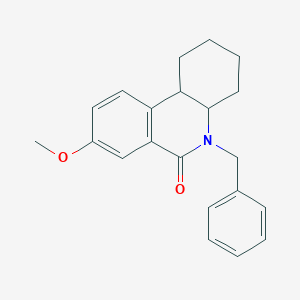![molecular formula C21H22ClN5O3 B289217 N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide is not yet fully understood. However, it is believed to act by binding to certain receptors in the brain and modulating their activity. This may lead to changes in neurotransmitter release and ion channel activity, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide has been found to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to inhibit certain ion channels, such as the NMDA receptor.
Advantages and Limitations for Lab Experiments
One advantage of using N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide in lab experiments is its ability to modulate neurotransmitter release and ion channel activity. This makes it a useful tool for studying the function of these systems in the brain. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its potential as a tool for studying the function of neurotransmitter systems and ion channels in the brain. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide involves several steps, including the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form 2-chlorocinnamic acid. This is then reacted with hydrazine hydrate and ethyl acetoacetate to form the pyrazole ring, which is then reacted with piperazine and furfural to form the final product.
Scientific Research Applications
N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels.
properties
Molecular Formula |
C21H22ClN5O3 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H22ClN5O3/c1-2-25-9-11-26(12-10-25)21(29)15-14-23-27(17-7-4-3-6-16(17)22)19(15)24-20(28)18-8-5-13-30-18/h3-8,13-14H,2,9-12H2,1H3,(H,24,28) |
InChI Key |
VZRCVLACDHKTPW-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3Cl)NC(=O)C4=CC=CO4 |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)




![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)

